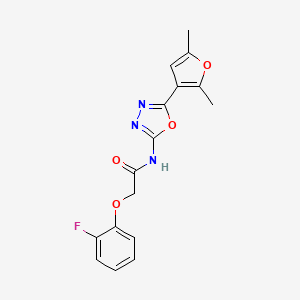

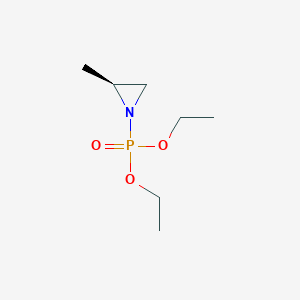

![molecular formula C20H17FN6O2S B2581098 2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1251550-83-0](/img/structure/B2581098.png)

2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a novel series of compounds that have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and evaluation against HepG2, HCT-116, and MCF-7 cells . A mild, efficient, and operationally simple one-pot synthesis of substituted triazolo pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused heterocyclic system .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.29 . Its molecular formula is C14H14FN5O3 .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aimed at evaluating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the approach toward developing new compounds with potential applications in agriculture as insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds, which exhibited anti-lung cancer activity. This highlights the potential of similar compounds in the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Research by Duplantier et al. (2007) on a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines aimed at improving the potency and physical properties of phosphodiesterase inhibitors, illustrating potential pharmaceutical applications for treating conditions related to human eosinophil activity (Duplantier, Bachert, Cheng, Cohan, Jenkinson, Kraus, Mckechney, Pillar, & Watson, 2007).

Antimicrobial and Antitumor Activities

Riyadh (2011) discussed the use of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research underscores the versatility of similar compounds in synthesizing bioactive molecules for potential therapeutic applications (Riyadh, 2011).

Soliman et al. (2009) synthesized tetrahydrobenzothienotriazolopyrimidine derivatives as potential antimicrobial agents. Their study highlights the importance of structural modification in developing new antimicrobial agents with specific activity profiles (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Molecular Probes and Receptor Antagonists

- Kumar et al. (2011) developed molecular probes for the A2A adenosine receptor based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. Such studies are crucial for understanding receptor-ligand interactions and developing targeted therapies (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2S/c21-16-5-3-14(4-6-16)12-26-8-9-27-18(19(26)29)24-25-20(27)30-13-17(28)23-11-15-2-1-7-22-10-15/h1-10H,11-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPREPYUCWSSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)

![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)

![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)

![Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate](/img/structure/B2581029.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)

![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)